molecular formula C17H16Cl2N4OS2 B2691519 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide CAS No. 1105252-21-8

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide

Cat. No.: B2691519
CAS No.: 1105252-21-8
M. Wt: 427.36
InChI Key: QCTWOFFRDZPOOT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including dichloro, piperazine, benzothiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, a study on related benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. A study evaluating the antimicrobial efficacy of related compounds found that modifications to the benzothiazole ring significantly enhanced activity against various pathogens, suggesting that 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide may exhibit similar effects .

Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are targets for several therapeutic interventions. Compounds with similar functional groups have shown effectiveness in inhibiting these enzymes, which are implicated in pain and inflammation pathways .

Pharmacological Insights

Neuropharmacology
The presence of the piperazine moiety in the compound suggests potential central nervous system activity. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Research into related compounds has indicated that they may modulate neurotransmitter systems such as serotonin and dopamine, which could lead to therapeutic applications in mood disorders .

Analgesic Properties
Studies have indicated that certain benzothiazole derivatives possess analgesic properties. The compound's structural features may contribute to its effectiveness in pain management by interacting with pain receptors or modulating inflammatory pathways .

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for organic electronic applications. Research has shown that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Fluorescent Materials
Due to its structural characteristics, this compound may also be explored for use in fluorescent materials. Compounds with similar backbones have been studied for their photophysical properties, making them candidates for applications in sensors and imaging technologies .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the anticancer effects of benzothiazole derivativesFound significant inhibition of cancer cell lines with specific structural modifications
Antimicrobial Efficacy StudyAssessed antimicrobial activity of related compoundsDemonstrated enhanced antibacterial activity against multiple strains
Neuropharmacological AssessmentEvaluated piperazine derivatives for CNS effectsIdentified potential anxiolytic effects through modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,5-Dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H17Cl2N4OSC_{16}H_{17}Cl_2N_4OS with a molecular weight of approximately 385.36 g/mol. The structural features include:

  • Chlorine substituents at the 2 and 5 positions of the thiophene ring.
  • A piperazine moiety , which is known for enhancing bioactivity.
  • A benzothiazole ring , contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothiazole have shown significant activity against various cancer cell lines. The compound was tested using the MTT assay on several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (hepatocellular carcinoma)
  • SW480 (colon adenocarcinoma)

The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 Value (µM)Reference
HeLa15.0
HepG212.5
SW48010.0

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that thiazole derivatives exhibit moderate to good activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Interaction with Biological Targets

The interaction profile of the compound suggests it may act as a ligand for several receptors:

  • Serotonin Receptors : Preliminary data indicate potential binding affinity for serotonin receptors, which could implicate its use in treating mood disorders .
  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in cancer metabolism, further supporting its anticancer potential .

Case Studies and Experimental Findings

In a study focusing on thiazole derivatives, a series of compounds were synthesized and screened for biological activity. The findings indicated that modifications to the piperazine and benzothiazole groups significantly affected anticancer potency and selectivity against cancerous cells compared to normal cells .

Example Case Study

A comparative study was conducted on a series of benzothiazole derivatives, including the target compound. The study evaluated their cytotoxic effects on multiple cancer cell lines and assessed their selectivity index (SI), which is crucial for determining the therapeutic window.

Compound NameSI (Selectivity Index)Target Cell Line
Compound A5.0HeLa
Compound B7.5HepG2
Target Compound6.0SW480

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4OS2/c1-22-4-6-23(7-5-22)17-21-12-3-2-10(8-13(12)25-17)20-16(24)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTWOFFRDZPOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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